1-Bromo-4-methoxy-2-methyl-3-nitrobenzene
Overview
Description
1-Bromo-4-methoxy-2-methyl-3-nitrobenzene is a useful research compound. Its molecular formula is C8H8BrNO3 and its molecular weight is 246.06 g/mol. The purity is usually 95%.
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Scientific Research Applications
Unconventional Chemical Reactions
An unconventional reaction of diazomethane with a related compound, 1,3,6-trihydroxy-2-methyl-4-nitrobenzene, resulted in not only the expected methoxy derivative but also an isomer with a novel structure, showcasing the complex reactivity patterns that similar compounds can undergo (Jones et al., 1977).
Spectroscopic Studies
Spectroscopic and molecular orbital studies of substituted anisoles, including structures similar to 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene, help in understanding the electronic environment and the influence of substituents on chemical shifts in NMR spectroscopy, offering insights into the electronic properties of these compounds (Pandiarajan et al., 1994).
Polymer Solar Cells Improvement
The formation of charge transfer complexes with a similar compound, 1-Bromo-4-Nitrobenzene, significantly improves the electron transfer process in polymer solar cells, highlighting the potential of this compound in enhancing the efficiency of photovoltaic materials (Fu et al., 2015).
Crystallographic Insights
Crystallographic analysis of 2,4-Diiodo-3-nitroanisole provides valuable structural information that can be analogously relevant to understanding the crystal structure and molecular interactions of this compound, aiding in the design of materials with desired properties (Li et al., 2012).
Surface Engineering of Silicon
The grafting of benzene derivatives onto Si(111) surfaces, including compounds similar to this compound, demonstrates the potential for silicon surface engineering, impacting semiconductor technology and materials science (Hunger et al., 2006).
Mechanism of Action
Safety and Hazards
Biochemical Analysis
Biochemical Properties
The nitro group is a hybrid of two equivalent resonance structures, which can interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
Nitro compounds can influence cell function by interacting with various cellular pathways .
Molecular Mechanism
Nitro compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
1-bromo-4-methoxy-2-methyl-3-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-5-6(9)3-4-7(13-2)8(5)10(11)12/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZOPBDDNOSELGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1[N+](=O)[O-])OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70463441 | |
Record name | 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70463441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85598-13-6 | |
Record name | 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70463441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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